Cas no 1246471-45-3 (Methyl 4-chloropyrimidine-5-carboxylate)
Methyl 4-chloropyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-chloropyrimidine-5-carboxylate
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- MDL: MFCD12964314
- Inchi: 1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3
- InChI Key: QJLKRVYFYNEGKY-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=CN=1)C(=O)OC
Computed Properties
- Exact Mass: 172.00400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 52.08000
- LogP: 0.91660
Methyl 4-chloropyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000717-1g |
Methyl 4-chloropyrimidine-5-carboxylate |
1246471-45-3 | 98% | 1g |
$400.00 | 2023-09-03 | |
| TRC | B495160-25mg |
Methyl 4-Chloropyrimidine-5-carboxylate |
1246471-45-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495160-50mg |
Methyl 4-Chloropyrimidine-5-carboxylate |
1246471-45-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B495160-250mg |
Methyl 4-Chloropyrimidine-5-carboxylate |
1246471-45-3 | 250mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851047-5g |
Methyl 4-Chloropyrimidine-5-carboxylate |
1246471-45-3 | ≥97% | 5g |
4,644.90 | 2021-05-17 | |
| Chemenu | CM122230-1g |
methyl 4-chloropyrimidine-5-carboxylate |
1246471-45-3 | 97% | 1g |
$327 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59390-1g |
Methyl 4-chloropyrimidine-5-carboxylate |
1246471-45-3 | 1g |
¥3218.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59390-5g |
Methyl 4-chloropyrimidine-5-carboxylate |
1246471-45-3 | 5g |
¥9518.0 | 2022-04-27 | ||
| Ambeed | A645336-5g |
Methyl 4-chloropyrimidine-5-carboxylate |
1246471-45-3 | 98% | 5g |
$707.0 | 2024-04-25 | |
| eNovation Chemicals LLC | D951309-250mg |
5-Pyrimidinecarboxylic acid, 4-chloro-, methyl ester |
1246471-45-3 | 97% | 250mg |
$175 | 2024-06-08 |
Methyl 4-chloropyrimidine-5-carboxylate Suppliers
Methyl 4-chloropyrimidine-5-carboxylate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Methyl 4-chloropyrimidine-5-carboxylate
Research Brief on Methyl 4-chloropyrimidine-5-carboxylate (CAS: 1246471-45-3) in Chemical Biology and Pharmaceutical Applications
Methyl 4-chloropyrimidine-5-carboxylate (CAS: 1246471-45-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in the construction of pyrimidine-based scaffolds, which are prevalent in drug discovery due to their diverse pharmacological properties. This research brief consolidates the latest findings on the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Methyl 4-chloropyrimidine-5-carboxylate as a precursor in the synthesis of novel kinase inhibitors. The study utilized a multi-step reaction sequence, starting with the chlorination of pyrimidine derivatives, followed by esterification to yield the target compound. The resulting inhibitors exhibited potent activity against tyrosine kinases, which are implicated in various cancers. This underscores the compound's significance in oncology drug development.
Another recent application of Methyl 4-chloropyrimidine-5-carboxylate was explored in agrochemical research. A 2024 paper in Pest Management Science detailed its role in the synthesis of pyrimidine-containing herbicides. The study found that derivatives of this compound displayed selective herbicidal activity against broadleaf weeds, with minimal toxicity to crops. This aligns with the growing demand for environmentally sustainable agrochemicals, positioning Methyl 4-chloropyrimidine-5-carboxylate as a valuable building block in green chemistry initiatives.
Mechanistic studies have also shed light on the reactivity of Methyl 4-chloropyrimidine-5-carboxylate. Quantum chemical calculations and experimental data, as reported in Organic & Biomolecular Chemistry (2023), revealed that the chlorine atom at the 4-position significantly enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions. This property is exploited in the design of prodrugs and targeted delivery systems, where the compound serves as a versatile linker for conjugation with bioactive molecules.
Despite its promising applications, challenges remain in the large-scale production and purification of Methyl 4-chloropyrimidine-5-carboxylate. A 2023 industry report by Chemical & Engineering News highlighted the need for optimized synthetic protocols to improve yield and reduce byproducts. Advances in continuous flow chemistry and catalytic methods are being investigated to address these limitations, with preliminary results showing a 20% increase in efficiency compared to traditional batch processes.
In conclusion, Methyl 4-chloropyrimidine-5-carboxylate (CAS: 1246471-45-3) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its versatility in drug design, agrochemical development, and mechanistic studies underscores its importance in the field. Future research directions may focus on expanding its applications in targeted therapies and sustainable chemistry, further solidifying its role in advancing scientific and industrial progress.
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